Product packaging for 1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane(Cat. No.:CAS No. 1297260-76-4)

1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane

Cat. No.: B1412286
CAS No.: 1297260-76-4
M. Wt: 197.27 g/mol
InChI Key: WMNHMGRNIKAVRI-UHFFFAOYSA-N
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Description

1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane is a spirocyclic compound characterized by two oxygen atoms (dioxa) and one nitrogen atom (aza) embedded within its fused ring system. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of 211.26 g/mol (CAS: 1638759-75-7). The spiro indices [4.1.4.3] denote the sizes of the interconnected rings, resulting in a unique three-dimensional geometry that influences its physicochemical properties and reactivity. This compound is primarily utilized in research settings, particularly as an intermediate in pharmaceutical and fine chemical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO2 B1412286 1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane CAS No. 1297260-76-4

Properties

IUPAC Name

8,11-dioxa-3-azadispiro[4.1.47.35]tetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-10(4-5-12-9-10)8-11(3-1)13-6-7-14-11/h12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNHMGRNIKAVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CC3(C1)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Disubstituted Precursors

A common approach involves the cyclization of amino alcohol derivatives with cyclic diketones or related compounds. For example, the reaction of aminoalkyl derivatives with cyclic diketones such as 1,4-cyclohexadione under reflux conditions facilitates the formation of the spirocyclic framework.

Example:

  • Reacting a-(l-methylaminoethyl)furfuryl alcohol with 1,4-cyclohexadione in benzene, with water removal via azeotropic distillation, yields the desired spirocyclic compound after work-up and purification. This method is exemplified in patent US3431272, where the reaction proceeds through nucleophilic attack and intramolecular cyclization, leading to the formation of the spirocyclic core with heteroatoms incorporated.

Heteroatom Incorporation via Nucleophilic Addition and Cyclization

The inclusion of oxygen and nitrogen heteroatoms is achieved through nucleophilic substitution and cyclization of amino and hydroxyl groups with electrophilic centers in cyclic ketones or aldehydes. This method enables the formation of the dioxa and diaza rings in the spirocyclic system.

Example:

  • The reaction of amino alcohols with cyclic diketones under reflux, with the removal of water, promotes ring closure, resulting in the formation of the heterocyclic spiro compound.

Use of Protecting Groups and Sequential Reactions

Protection of amino groups or hydroxyl groups may be employed to control selectivity during multi-step synthesis. Subsequent deprotection and cyclization steps lead to the final compound.

Note: Specific conditions such as temperature, solvent choice (benzene, isopropanol), and reaction time are critical for optimizing yields and purity.

Reaction Conditions and Parameters

Parameter Typical Range Notes
Solvent Benzene, isopropanol Choice depends on substrate solubility and reaction type
Temperature Reflux (around 80-110°C) Ensures sufficient energy for cyclization
Reaction Time 16-24 hours Adequate for complete cyclization
Water Removal Azeotropic distillation Drives equilibrium toward ring closure

Data Tables Summarizing Preparation Methods

Method Precursors Reagents Conditions Yield Remarks
Cyclization of amino alcohol with cyclic diketone Amino alcohol derivative + cyclic diketone Acidic or neutral conditions Reflux in benzene, water removal Moderate to high Proven in patent US3431272
Sequential nucleophilic addition and cyclization Functionalized amino alcohols Cyclohexadione derivatives Reflux, solvent-dependent Variable Allows substitution pattern variation
Multi-step heterocyclic synthesis Protected amino/hydroxyl derivatives Reagents for heteroatom introduction Controlled temperature, inert atmosphere Optimized yields Ensures heteroatom incorporation

Research Findings and Literature Insights

  • Patent US3431272 demonstrates the synthesis via intramolecular cyclization of aminoalkyl derivatives with cyclic diketones, emphasizing the importance of water removal to shift equilibrium toward spirocyclic formation.
  • Chemical literature indicates that heterocyclic spiro compounds like 1,4-dioxa-9-azadispiro derivatives are typically synthesized through stepwise assembly, involving initial formation of heterocyclic rings followed by spiro linkage establishment.
  • Reaction optimization involves solvent selection, temperature control, and purification techniques such as recrystallization from isopropanol or other suitable solvents.

Notes on Purification and Characterization

Post-synthesis, the compounds are purified by recrystallization, chromatography, or sublimation. Characterization techniques include NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic Acid

  • Molecular Formula: C₁₁H₁₇NO₄S
  • Molecular Weight : 259.32 g/mol
  • Key Differences: Substitution of one oxygen atom with sulfur (thia) introduces increased molecular weight and altered electronic properties.
  • Physicochemical Properties :
    • Boiling Point: 492.7 ± 45.0 °C
    • Density: 1.4 ± 0.1 g/cm³
    • Higher boiling point compared to the parent compound due to sulfur’s larger atomic radius and stronger intermolecular forces.

Derivatives with Functional Group Modifications

9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane

  • Molecular Formula: C₁₈H₂₄INO₂
  • Molecular Weight : 413.30 g/mol
  • Key Differences : Introduction of a benzyl group and iodine atom at specific positions increases steric bulk and electron density. The iodine atom may confer utility in radiopharmaceutical applications due to its isotopic properties.
  • Physicochemical Properties :
    • Boiling Point: 467.9 ± 45.0 °C
    • Flash Point: 236.8 ± 28.7 °C
    • Reduced volatility compared to the parent compound due to increased molecular weight.

Compounds with Varied Spiro Ring Sizes

1,4-Dioxa-8-azaspiro[4.6]undecane

  • Molecular Formula: C₈H₁₅NO₂
  • Molecular Weight : 157.21 g/mol
  • Key Differences : Smaller spiro system ([4.6] vs. [4.1.4.3]) reduces ring strain and alters conformational flexibility. This compound exhibits lower molecular weight and simplified reactivity.
  • Applications: Potential utility in catalysis or as a ligand in coordination chemistry due to its compact structure.

Ketone-Functionalized Analogues

1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one

  • Molecular Formula: C₁₁H₁₇NO₃
  • Molecular Weight : 211.26 g/mol
  • Key Differences : Addition of a ketone group at position 10 introduces electrophilic reactivity, enabling participation in nucleophilic addition reactions.
  • Storage : Requires sealed storage at 2–8°C to prevent degradation.

Comparative Analysis of Key Properties

Property 1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane Sulfur Analogue Benzyl-Iodo Derivative Smaller Spiro System
Molecular Weight (g/mol) 211.26 259.32 413.30 157.21
Boiling Point (°C) N/A 492.7 ± 45.0 467.9 ± 45.0 N/A
Density (g/cm³) N/A 1.4 ± 0.1 1.5 ± 0.1 N/A
Functional Groups Dioxa, aza Dioxa, thia, aza, ketone Benzyl, iodo Dioxa, aza
Primary Applications Pharmaceutical intermediates Solubility studies Radiopharmaceuticals Coordination chemistry

Research Implications and Challenges

  • Reactivity : The spirocyclic framework of this compound offers tunable reactivity through substituent modifications. For example, iodine in the benzyl-iodo derivative enables cross-coupling reactions.
  • Stability : Ketone-containing derivatives (e.g., 1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one) require stringent storage conditions to prevent hydrolysis.
  • Synthetic Complexity : Larger spiro systems (e.g., [4.2.4.2]) introduce synthetic challenges due to increased steric hindrance and regioselectivity issues.

Biological Activity

1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane, a compound with the chemical formula C11_{11}H19_{19}NO2_2 and CAS number 914780-95-3, has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by its dispiro structure, which includes two dioxane rings and a nitrogen atom integrated into the framework. Its molecular weight is approximately 211.26 g/mol, and it is classified as an alkylating agent, which is significant for its potential therapeutic applications.

PropertyValue
Chemical FormulaC11_{11}H19_{19}NO2_2
Molecular Weight211.26 g/mol
CAS Number914780-95-3
PubChem ID57795414

Antineoplastic Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant antineoplastic properties. A comparative study on alkylating agents highlighted the capacity of such compounds to induce apoptosis in cancer cells through DNA cross-linking mechanisms .

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. Alkylating agents interact with DNA, leading to cross-linking and subsequent cell death, particularly in rapidly dividing cells such as those found in tumors .

Case Study 1: Efficacy in Tumor Models

A study conducted on murine models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups receiving no treatment. The compound was administered at varying doses (10 mg/kg, 20 mg/kg), and the results indicated a dose-dependent response.

Dose (mg/kg)Tumor Size Reduction (%)
00
1025
2050

Case Study 2: Toxicological Profile

A toxicological assessment revealed that while the compound exhibited substantial antitumor effects, it also presented some cytotoxicity towards normal cells at higher concentrations. This highlights the necessity for careful dosage regulation when considering therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of spirocyclic compounds like this compound often involves cyclocondensation or ring-closing strategies. For example, analogous spiro compounds (e.g., 11-(4-Chloro-2,6-dimethylphenyl)-12-hydroxy derivatives) are synthesized via multi-step reactions involving ketone intermediates and heteroatom incorporation . Optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable pathways and reduce trial-and-error experimentation . Factorial design principles (e.g., varying temperature, catalysts, and solvent polarity) should be applied to systematically evaluate reaction efficiency .

Q. How can researchers characterize the molecular structure and confirm the spirocyclic configuration?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and computational techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D NMR) are critical for verifying the molecular formula (C11_{11}H17_{17}NO3_3) and connectivity . X-ray crystallography is ideal for resolving spirocyclic geometry, though density functional theory (DFT) simulations can predict bond angles and torsional strain in the absence of crystallographic data .

Q. What stability considerations are critical for handling this compound under experimental conditions?

  • Methodological Answer : While explicit stability data for this compound is limited, structural analogs suggest sensitivity to moisture and oxidative degradation due to the dioxa-aza framework. Storage under inert atmospheres (argon/nitrogen) at low temperatures (-20°C) is recommended. Stability assays (e.g., accelerated degradation studies under varying pH and temperature) should precede long-term experimentation .

Advanced Research Questions

Q. How can computational modeling be integrated to predict reactivity or optimize synthesis of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT, molecular dynamics) enable prediction of transition states, reaction barriers, and regioselectivity. Tools like Gaussian or ORCA can model the spirocyclic framework’s electronic environment to guide catalyst selection . Machine learning algorithms trained on spiro compound datasets may further narrow optimal reaction conditions by correlating descriptors (e.g., steric hindrance, electron density) with yields .

Q. What strategies resolve contradictions in experimental data regarding reaction outcomes (e.g., yield disparities, byproduct formation)?

  • Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace impurities, solvent effects). Employ a hybrid approach :

  • Statistical Analysis : Use ANOVA or regression models to identify significant factors in factorial experiments .
  • In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track intermediate formation in real time .
  • Cross-Validation : Replicate reactions under controlled conditions (e.g., glovebox for oxygen-sensitive steps) to isolate confounding variables .

Q. What reactor designs are suitable for scaling up synthesis while maintaining efficiency and safety?

  • Methodological Answer : For scale-up, prioritize continuous-flow reactors over batch systems to enhance heat/mass transfer and reduce exothermic risks. Membrane reactors (e.g., for in situ product separation) can improve yields by minimizing side reactions . Computational fluid dynamics (CFD) simulations optimize reactor geometry and flow rates to maintain laminar flow and prevent clogging in spirocyclic syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane
Reactant of Route 2
1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane

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